molecular formula C16H26O2 B14333216 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid CAS No. 110334-57-1

4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid

Cat. No.: B14333216
CAS No.: 110334-57-1
M. Wt: 250.38 g/mol
InChI Key: AXWIXYBWGMGSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a hexenoic acid chain. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is substituted with methyl groups.

    Formation of the Hexenoic Acid Chain: The hexenoic acid chain is then attached to the cyclohexene ring through a series of reactions, including alkylation and oxidation.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes.

    Pathways Involved: It may affect metabolic pathways, including those involved in energy production and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and flavors.

    2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Used as an intermediate in organic synthesis.

    4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde: Studied for its biological activities.

Uniqueness

4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

110334-57-1

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid

InChI

InChI=1S/C16H26O2/c1-12(8-10-15(17)18)7-9-14-13(2)6-5-11-16(14,3)4/h6,8,14H,5,7,9-11H2,1-4H3,(H,17,18)

InChI Key

AXWIXYBWGMGSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1CCC(=CCC(=O)O)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.